Cas no 1566149-13-0 (7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound featuring a benzoxazepine core with bromo and fluoro substituents at the 7- and 9-positions, respectively. This structure imparts unique reactivity and potential pharmacological relevance, particularly in medicinal chemistry and drug discovery. The bromo and fluoro groups enhance electrophilic character, facilitating further functionalization, while the benzoxazepine scaffold offers conformational rigidity, improving binding affinity in biological targets. Its well-defined synthetic route allows for high purity and scalability, making it a valuable intermediate for developing bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage for research applications.
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one structure
1566149-13-0 structure
Product name:7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS No:1566149-13-0
MF:C9H7BrFNO2
MW:260.05978512764
CID:4729964
PubChem ID:104523521

7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
    • 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
    • 7-Bromo-9-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
    • MFCD26900527
    • 7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
    • 1566149-13-0
    • G82390
    • SCHEMBL21333626
    • SY310439
    • Inchi: 1S/C9H7BrFNO2/c10-5-3-6-8(7(11)4-5)14-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)
    • InChI Key: LNHXAMBTQSEKMY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)C(NCCO2)=O)F

Computed Properties

  • Exact Mass: 258.96442g/mol
  • Monoisotopic Mass: 258.96442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 1.7

7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-250MG
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 95%
250MG
¥ 3,333.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-500MG
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 95%
500MG
¥ 5,550.00 2023-03-17
Cooke Chemical
M8462055-250mg
7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
1566149-13-0 ≥95%
250mg
RMB 1472.00 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-1g
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 97%
1g
¥8316.0 2024-04-23
Ambeed
A624080-1g
7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
1566149-13-0 98%
1g
$3260.0 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-500.0mg
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 97%
500.0mg
¥5546.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-1.0g
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 97%
1.0g
¥8316.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-5G
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 95%
5g
¥ 24,967.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-100MG
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 95%
100MG
¥ 2,085.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7068-1G
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1566149-13-0 95%
1g
¥ 8,322.00 2023-03-17

Additional information on 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Comprehensive Overview of 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1566149-13-0)

7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1566149-13-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a benzoxazepine core, a structural motif known for its versatility in drug discovery. The presence of both bromo and fluoro substituents enhances its reactivity and potential applications in medicinal chemistry. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and biologically active compounds, aligning with current trends in targeted therapy development.

The compound's unique structure, combining a 7-bromo and 9-fluoro substitution pattern, makes it a valuable intermediate in synthesizing novel therapeutic agents. Its tetrahydro-1,4-benzoxazepin-5-one scaffold is frequently explored in the design of CNS-active molecules, reflecting the growing demand for neuropharmacological research. Recent studies highlight its potential in addressing neurodegenerative disorders and mood regulation, topics frequently searched in academic and medical communities. The compound's CAS No. 1566149-13-0 is often queried alongside terms like "synthetic routes", "pharmacological properties", and "patent applications", indicating its relevance in industrial and academic settings.

From a synthetic chemistry perspective, 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one serves as a key precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations. These methods are pivotal in creating diverse chemical libraries for high-throughput screening, a hot topic in AI-driven drug discovery. The compound's halogenated nature also facilitates late-stage functionalization, a strategy increasingly adopted in fragment-based drug design. Such applications resonate with search trends focusing on "accelerated drug development" and "computational chemistry tools".

Environmental and green chemistry considerations are also shaping research around this compound. Scientists are investigating solvent-free synthesis and catalytic methods to produce 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with reduced waste, addressing the popularity of searches like "sustainable pharmaceutical manufacturing". Its benzoxazepine derivatives are being studied for biodegradability, aligning with global interest in eco-friendly chemicals.

In summary, CAS No. 1566149-13-0 represents a multifaceted compound bridging medicinal chemistry, process optimization, and materials science. Its structural features and adaptability to modern drug discovery paradigms ensure its continued relevance in both literature and industrial applications.

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Amadis Chemical Company Limited
(CAS:1566149-13-0)7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
A1066441
Purity:99%
Quantity:1g
Price ($):2934.0